4-[(4-Chlorophenyl)sulfonyl]benzoic acid
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Overview
Description
4-[(4-Chlorophenyl)sulfonyl]benzoic acid is an organic compound with the molecular formula C13H9ClO4S. It is characterized by the presence of a chlorophenyl group attached to a sulfonyl group, which is further connected to a benzoic acid moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid typically involves the reaction of p-toluenesulfonyl chloride with chromium (VI) oxide in the presence of acetic anhydride and acetic acid at room temperature . This reaction yields 4-(Chlorosulfonyl)benzoic acid, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)sulfonyl]benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium (VI) oxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols.
Scientific Research Applications
4-[(4-Chlorophenyl)sulfonyl]benzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of various chemical intermediates and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s lipophilic character enhances its ability to penetrate cell membranes, further contributing to its biological effects .
Comparison with Similar Compounds
4-[(4-Chlorophenyl)sulfonyl]benzoic acid can be compared with other similar compounds, such as:
4-[(4-Bromophenyl)sulfonyl]benzoic acid: Similar structure but with a bromine atom instead of chlorine, exhibiting different reactivity and biological activity.
4-[(4-Methylphenyl)sulfonyl]benzoic acid: Contains a methyl group, leading to variations in chemical and physical properties.
4-[(4-Nitrophenyl)sulfonyl]benzoic acid:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Properties
CAS No. |
37940-65-1 |
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Molecular Formula |
C13H9ClO4S |
Molecular Weight |
296.73 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H9ClO4S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) |
InChI Key |
MIVYLPYNSKNBPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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